molecular formula C17H15ClN2O B11435258 2-Chloro-3-[4-(propan-2-yl)phenoxy]quinoxaline

2-Chloro-3-[4-(propan-2-yl)phenoxy]quinoxaline

Cat. No.: B11435258
M. Wt: 298.8 g/mol
InChI Key: DYQMBFYOMNCNPO-UHFFFAOYSA-N
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Description

2-Chloro-3-[4-(propan-2-yl)phenoxy]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications. This particular compound features a quinoxaline core substituted with a chloro group at the second position and a phenoxy group at the third position, which is further substituted with a propan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-[4-(propan-2-yl)phenoxy]quinoxaline typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil.

    Phenoxy Substitution: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction using 4-(propan-2-yl)phenol and a suitable base, such as potassium carbonate (K2CO3), in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the quinoxaline core or the chloro group, potentially yielding dihydroquinoxalines or dechlorinated products.

    Substitution: The chloro group can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium azide (NaN3) in polar aprotic solvents.

Major Products:

    Oxidation: Quinones or other oxidized phenoxy derivatives.

    Reduction: Dihydroquinoxalines or dechlorinated products.

    Substitution: Various substituted quinoxalines depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-[4-(propan-2-yl)phenoxy]quinoxaline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities due to its ability to interact with biological macromolecules.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the

Properties

Molecular Formula

C17H15ClN2O

Molecular Weight

298.8 g/mol

IUPAC Name

2-chloro-3-(4-propan-2-ylphenoxy)quinoxaline

InChI

InChI=1S/C17H15ClN2O/c1-11(2)12-7-9-13(10-8-12)21-17-16(18)19-14-5-3-4-6-15(14)20-17/h3-11H,1-2H3

InChI Key

DYQMBFYOMNCNPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2Cl

Origin of Product

United States

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